molecular formula C4H5BrClNO B2438818 5-Bromo-4-methyl-1,3-oxazole hydrochloride CAS No. 1955498-47-1

5-Bromo-4-methyl-1,3-oxazole hydrochloride

Cat. No.: B2438818
CAS No.: 1955498-47-1
M. Wt: 198.44
InChI Key: BAUJJYPYZLVNKV-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-1,3-oxazole hydrochloride is a chemical compound with the molecular formula C4H4BrNO·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-1,3-oxazole hydrochloride typically involves the bromination of 4-methyl-1,3-oxazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The hydrochloride salt is then formed by reacting the brominated product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-1,3-oxazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-4-methyl-1,3-oxazole hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-methyl-1,3-oxazole hydrochloride
  • 5-Bromo-1,3-oxazole hydrochloride
  • 4-Methyl-1,3-oxazole hydrochloride

Uniqueness

5-Bromo-4-methyl-1,3-oxazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .

Properties

IUPAC Name

5-bromo-4-methyl-1,3-oxazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO.ClH/c1-3-4(5)7-2-6-3;/h2H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUJJYPYZLVNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955498-47-1
Record name 5-bromo-4-methyl-1,3-oxazole hydrochloride
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